molecular formula C28H23N3O5S3 B2906308 ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate CAS No. 670273-72-0

ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2906308
CAS No.: 670273-72-0
M. Wt: 577.69
InChI Key: XWAOJRHHDISCSZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate is a synthetic heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core fused with a furan moiety and a propenyl chain. Its structure integrates a sulfanyl-acetamido linker bridging to a 4-phenylthiophene-3-carboxylate ester.

Properties

IUPAC Name

ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O5S3/c1-3-12-31-26(33)22-19(20-11-8-13-36-20)15-38-24(22)30-28(31)39-16-21(32)29-25-23(27(34)35-4-2)18(14-37-25)17-9-6-5-7-10-17/h3,5-11,13-15H,1,4,12,16H2,2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAOJRHHDISCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan moiety: This step involves the functionalization of the thieno[2,3-d]pyrimidine core with a furan derivative, often through a coupling reaction.

    Attachment of the thiophene ring: This is typically done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative.

    Final esterification: The ethyl ester group is introduced in the final step, often through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives, particularly at the carbonyl and double bond sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate involves interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thieno[2,3-d]pyrimidinone Furan-2-yl, prop-2-en-1-yl, sulfanyl-acetamido, 4-phenylthiophene-3-carboxylate ~583.6 (estimated)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate Cyanoacrylamido, substituted phenyl, dimethylthiophene ~400–450 (varies by substituent)
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine-carboxamide Difluorophenyl-hydroxy-acetyl, methylphenyl, amino 427.3

Key Differences :

  • The sulfanyl-acetamido linker and furan moiety may confer unique redox properties compared to cyanoacrylamido or hydroxy-acetyl groups in analogs .

Key Observations :

  • Unlike the pyrazine-carboxamide analog, the target lacks chiral centers, simplifying purification compared to enantiomer-separation processes .

Biological Activity

Ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has the molecular formula C23H21N3O3S2C_{23}H_{21}N_{3}O_{3}S_{2} and a molecular weight of approximately 451.56 g/mol. It belongs to the class of thieno[2,3-d]pyrimidines, known for diverse biological activities. The structure features multiple functional groups including a furan ring and a thieno[2,3-d]pyrimidine core, which contribute to its reactivity and biological potential.

PropertyValue
Molecular FormulaC23H21N3O3S2
Molecular Weight451.56 g/mol
SolubilityModerate in organic solvents
Melting PointNot well documented

Synthesis

The synthesis of this compound typically involves multi-step organic reactions with careful control of reaction conditions. Key steps may include:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This involves cyclization reactions that incorporate sulfur and nitrogen into the heterocyclic structure.
  • Functionalization : Introduction of the furan ring and other substituents through electrophilic aromatic substitution or nucleophilic addition.
  • Purification : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and ensure product purity.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve modulation of specific biochemical pathways related to its heterocyclic structure. Compounds with similar structures have demonstrated inhibitory effects on various enzymes or receptors involved in disease processes such as cancer or inflammation.

In Vitro Studies

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit various biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, compounds derived from thieno[2,3-d]pyrimidine were evaluated against breast cancer cell lines (MCF-7) and demonstrated significant cytotoxicity.
    • Example Study : A derivative exhibited an IC50 value of 11.70 µM against RFX 393 renal carcinoma cells .
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.
    • Example Findings : Similar compounds showed moderate inhibition against COX-2 with IC50 values ranging from 10 µM to 30 µM .

Case Study 1: Anticancer Properties

A study focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives found that specific substitutions enhanced cytotoxicity against various cancer cell lines. The compound's structural features contributed to its ability to induce apoptosis in treated cells.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of related compounds through their ability to inhibit COX enzymes. The results indicated that modifications in the phenyl group significantly influenced the inhibitory activity.

Q & A

Q. What are the key steps and challenges in synthesizing this thieno[2,3-d]pyrimidine derivative?

The synthesis involves multi-step reactions, including:

  • Thioether bond formation : Coupling of the sulfanylacetamido group with the thienopyrimidine core under controlled conditions (e.g., DMF or DMSO as solvents, 60–80°C) .
  • Functional group compatibility : Ensuring the allyl (prop-2-en-1-yl) and furan-2-yl substituents remain intact during reactions.
  • Purification : Use of HPLC and column chromatography to isolate intermediates and final products . Key challenges include avoiding side reactions (e.g., hydrolysis of the ester group) and optimizing yields through solvent selection and temperature control.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., allyl group position) and monitors reaction progress .
  • Mass spectrometry (MS) : Validates molecular weight and detects impurities .
  • HPLC : Assesses purity (>95% required for pharmacological studies) . Advanced techniques like X-ray crystallography (if crystals are obtainable) resolve stereochemical ambiguities .

Q. How does the compound’s structural complexity influence its solubility and formulation for in vitro assays?

The presence of hydrophobic groups (phenyl, thiophene) limits aqueous solubility. Methodological solutions include:

  • Solubilization agents : DMSO or cyclodextrins for cell-based assays .
  • Prodrug strategies : Modifying the ethyl ester to improve bioavailability .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Core scaffold modifications : Comparing activity of thieno[2,3-d]pyrimidine derivatives with/without the furan-2-yl or allyl groups .
  • Functional group substitutions : Replacing the sulfanylacetamido linker with methylene or oxygen analogs to evaluate binding affinity .
  • Pharmacophore mapping : Computational docking to identify interactions with biological targets (e.g., kinases or inflammatory mediators) .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies arise from:

  • Solvent polarity : DMSO may enhance reactivity but increase side reactions vs. toluene with catalytic piperidine/acetic acid .
  • Protecting group strategies : Boc groups in intermediates can alter reaction kinetics . Mitigation involves systematic optimization via Design of Experiments (DoE) to balance temperature, solvent, and catalyst ratios .

Q. What mechanistic insights guide the compound’s potential anti-inflammatory or anticancer activity?

  • Enzyme inhibition : Thienopyrimidine derivatives often target COX-2 or MAPK pathways, validated via enzyme-linked immunosorbent assays (ELISA) .
  • Apoptosis modulation : Flow cytometry and Western blotting assess caspase-3/7 activation in cancer cell lines .
  • Reactive oxygen species (ROS) scavenging : Antioxidant activity measured via DPPH or FRAP assays .

Q. How are computational methods applied to predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME evaluate CYP450 metabolism and blood-brain barrier penetration .
  • Molecular dynamics simulations : Model interactions with serum proteins (e.g., albumin) to predict half-life . Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) confirms computational findings .

Methodological Recommendations

  • Synthetic reproducibility : Pre-dry solvents and reagents to minimize moisture-sensitive side reactions .
  • Data validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .
  • Biological assays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.